Fluorine Position Matters: Ortho-Fluorobenzyl pKa and LogP Differentiation from Para Analog
1-(2-Fluorobenzyl)cyclopropanamine (ortho-fluorine) exhibits a calculated pKa of 7.93 ± 0.20 and a predicted LogP of 2.1 [1]. While direct head-to-head data for the para-fluoro analog N-(4-fluorobenzyl)cyclopropanamine (CAS: 625437-46-9) is limited, class-level inference based on fluorophenylcyclopropylamine SAR studies indicates that the ortho-fluorine substitution alters the basicity of the adjacent amine via inductive and field effects, creating a measurably different protonation state at physiological pH compared to para-substituted analogs [2]. This difference in pKa—approximately 0.3 to 0.5 log units across ortho/para positional isomers in this scaffold class—directly impacts solubility, membrane permeability, and receptor binding energetics [2].
| Evidence Dimension | Amine basicity (pKa) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa = 7.93 ± 0.20 (predicted); LogP = 2.1 (predicted) |
| Comparator Or Baseline | N-(4-Fluorobenzyl)cyclopropanamine (CAS: 625437-46-9): pKa and LogP values not directly reported for comparator |
| Quantified Difference | Ortho-fluoro substitution alters pKa by estimated 0.3-0.5 units relative to para-fluoro analog (class-level SAR inference) |
| Conditions | Predicted physicochemical properties via computational methods; SAR derived from fluorinated phenylcyclopropylamine studies |
Why This Matters
The pKa difference dictates the ionization state of the amine at physiological pH (7.4), affecting passive membrane permeability and target engagement—substituting the ortho-fluoro with a para-fluoro analog would alter these critical pharmacokinetic determinants.
- [1] MolAid. Cyclopropyl-(2-fluoro-benzyl)-amine | 625435-02-1. Accessed 2024. View Source
- [2] Ye S, et al. Fluorinated phenylcyclopropylamines. Part 4: Effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorg Med Chem. 2005;13(7):2489-2499. PMID: 15755651. View Source
